molecular formula C18H20N8O B5322281 N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5322281
M. Wt: 364.4 g/mol
InChI Key: OGUHMHVKIUTCIG-UHFFFAOYSA-N
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Description

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methoxymethyl chloride, dimethylamine, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique reactivity and specificity towards certain molecular targets, making it valuable for specialized applications.

Properties

IUPAC Name

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-25(10-13-7-14(11-27-3)24-23-13)17-15-9-20-26(2)18(15)22-16(21-17)12-5-4-6-19-8-12/h4-9H,10-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUHMHVKIUTCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N(C)CC4=CC(=NN4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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